molecular formula C11H8F2O3 B15148018 Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate;methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate;methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate

Cat. No.: B15148018
M. Wt: 226.18 g/mol
InChI Key: GDGULTXZDPTNNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoro-substituted phenyl ring and the formyl group play crucial roles in binding to active sites and modulating biological activity. The acrylate ester group can participate in Michael addition reactions, further influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,5-difluoro-4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a formyl group.

    Methyl 3-(3,5-difluoro-4-methylphenyl)acrylate: Similar structure but with a methyl group instead of a formyl group.

    Methyl 3-(3,5-difluoro-4-nitrophenyl)acrylate: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

(E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate is unique due to the presence of both the difluoro-substituted phenyl ring and the formyl group, which confer distinct reactivity and binding properties.

Biological Activity

Methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate, also known as methyl (2E)-3-(3,5-difluoro-4-formylphenyl)prop-2-enoate, is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate has the molecular formula C11H8F2O3C_{11}H_8F_2O_3 and a molecular weight of approximately 226.18 g/mol. The presence of difluorinated substituents on the phenyl ring enhances its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceuticals.

Synthesis Methods

The synthesis of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate typically involves the reaction of 3,5-difluoro-4-formylbenzaldehyde with methyl acrylate under basic conditions. Common methods include:

  • Base-Catalyzed Condensation : Utilizing strong bases to facilitate the reaction between the aldehyde and acrylate.
  • Solvent-Free Methods : Emphasizing environmentally friendly practices to enhance yield and reduce waste.

Biological Activity

The biological activity of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key findings include:

  • Antibacterial Activity : Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, difluoromethyl derivatives have shown effectiveness against Mycobacterium smegmatis and other Gram-negative bacteria .
  • Enzyme Modulation : The compound may influence enzyme activity through mechanisms involving hydrogen bonding and electrostatic interactions. Its ability to modulate biological pathways makes it a candidate for drug development.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct differences in their biological activities:

Compound NameKey FeaturesDifferences from Methyl (E)-3-(3,5-Difluoro-4-formylphenyl)acrylate
Methyl 3-(4-formylphenyl)acrylateLacks difluorinated substituentsMay exhibit different reactivity and biological activity
Methyl 3-(trifluoromethylphenyl)acrylateContains trifluoromethyl groupDifferent electronic properties affecting reactivity
Methyl 2-(2-fluorophenyl)prop-2-enoateFluorinated phenol structureVariations in sterics and electronics compared to difluoro

Case Studies

Recent studies have highlighted the potential applications of methyl (E)-3-(3,5-difluoro-4-formylphenyl)acrylate in medicinal chemistry:

  • Antimicrobial Studies : A series of compounds derived from difluorinated structures demonstrated enhanced activity against various bacterial strains. The balance between lipophilicity and hydrogen bond donor/acceptor capacities was crucial for their observed activities .
  • Synthetic Applications : As a versatile building block, this compound can be utilized in synthesizing more complex molecules with potential pharmaceutical applications. Its unique reactivity allows for the development of novel drugs targeting specific pathways.

Properties

IUPAC Name

methyl 3-(3,5-difluoro-4-formylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-16-11(15)3-2-7-4-9(12)8(6-14)10(13)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGULTXZDPTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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